molecular formula C22H14Cl2FNO3S B390887 (5E)-2,3-bis(4-chlorophenyl)-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide

(5E)-2,3-bis(4-chlorophenyl)-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide

Cat. No.: B390887
M. Wt: 462.3g/mol
InChI Key: KKFIVKFVWBUEKF-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-2,3-bis(4-chlorophenyl)-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide: is a synthetic organic compound that belongs to the thiazolidinone class of molecules. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring chlorophenyl and fluorobenzylidene groups, contributes to its distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2,3-bis(4-chlorophenyl)-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide typically involves the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a suitable thiourea derivative with a haloketone under basic conditions. This step forms the 1,3-thiazolidin-4-one ring.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through a nucleophilic substitution reaction, where the thiazolidinone core reacts with chlorobenzene derivatives in the presence of a strong base.

    Formation of Fluorobenzylidene Group: The final step involves the condensation of the intermediate compound with 4-fluorobenzaldehyde under acidic or basic conditions to form the fluorobenzylidene group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.

    Medicine: Explored for its anti-inflammatory and anticancer activities, with studies showing potential efficacy in inhibiting tumor growth.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbial pathogens, leading to cell lysis and death.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis(4-chlorophenyl)-1,3-thiazolidin-4-one: Lacks the fluorobenzylidene group, resulting in different biological activities.

    5-(4-Fluorobenzylidene)-1,3-thiazolidin-4-one: Lacks the chlorophenyl groups, affecting its chemical reactivity and biological properties.

    2,3-Bis(4-chlorophenyl)-5-benzylidene-1,3-thiazolidin-4-one: Similar structure but without the fluorine atom, leading to variations in activity.

Uniqueness

The presence of both chlorophenyl and fluorobenzylidene groups in (5E)-2,3-bis(4-chlorophenyl)-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H14Cl2FNO3S

Molecular Weight

462.3g/mol

IUPAC Name

(5E)-2,3-bis(4-chlorophenyl)-5-[(4-fluorophenyl)methylidene]-1,1-dioxo-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H14Cl2FNO3S/c23-16-5-3-15(4-6-16)22-26(19-11-7-17(24)8-12-19)21(27)20(30(22,28)29)13-14-1-9-18(25)10-2-14/h1-13,22H/b20-13+

InChI Key

KKFIVKFVWBUEKF-DEDYPNTBSA-N

SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(S2(=O)=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)F

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N(C(S2(=O)=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(S2(=O)=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)F

Origin of Product

United States

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